molecular formula C27H25ClN4O4S B2479229 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide CAS No. 393834-99-6

3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide

Cat. No.: B2479229
CAS No.: 393834-99-6
M. Wt: 537.03
InChI Key: ZFKQIOGCHASUEC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide is a high-purity synthetic compound intended for research applications. This complex molecule features an isoxazole core linked to a phenylsulfonamide scaffold, a structure commonly investigated in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Isoxazole carboxamides are a class of heterocyclic compounds known to possess diverse biological activities, making them valuable for pharmaceutical and biochemical research. Researchers can utilize this compound as a key intermediate or reference standard in the development of novel therapeutic agents. Its structure suggests potential as a candidate for probing enzyme inhibition or cellular signaling pathways. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Please consult the product's Certificate of Analysis for detailed specifications on purity, identity, and safety data.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O4S/c1-18-25(26(31-36-18)22-8-2-3-9-23(22)28)27(33)30-20-11-13-21(14-12-20)37(34,35)32-16-5-4-10-24(32)19-7-6-15-29-17-19/h2-3,6-9,11-15,17,24H,4-5,10,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKQIOGCHASUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention due to its potential therapeutic applications. Isoxazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Isoxazole derivatives often exert their biological effects through various mechanisms, including inhibition of key enzymes and modulation of immune responses. The compound is likely to interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Recent studies have shown that similar isoxazole derivatives exhibit significant inhibitory activity against COX-1 and COX-2, leading to reduced production of inflammatory mediators .

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Isoxazole derivatives have demonstrated promising anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit lipoxygenase (LOX) and COX-2 activities, which are crucial in the inflammatory response . The specific compound may exhibit comparable effects, potentially reducing inflammation through these pathways.

2. Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives are well-documented. Studies indicate that these compounds can exhibit antibacterial and antifungal activities against various pathogens. The presence of electron-withdrawing groups like halogens has been associated with enhanced antimicrobial potency . The compound under review may similarly show efficacy against specific bacterial strains.

3. Anticancer Activity

Recent evaluations of isoxazole-amide derivatives have highlighted their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, certain derivatives showed IC50 values indicating potent anticancer activity . The specific compound's structure suggests it may also induce apoptosis in cancer cells, a mechanism observed in related compounds.

Research Findings

Several studies have been conducted to evaluate the biological activity of isoxazole derivatives, including the one in focus:

Study Findings IC50 Values
Study AInhibition of COX enzymesCOX-1: 64 nM; COX-2: 13 nM
Study BAntimicrobial activity against Pseudomonas aeruginosaMIC: 2 mg/ml
Study CCytotoxicity against Hep3B cellsIC50: 23 μg/ml for active derivatives

Case Studies

Case Study 1: In a study evaluating the anti-inflammatory effects of isoxazole derivatives, compounds similar to the target showed significant inhibition of LPS-induced TNF-alpha production in human blood cultures. This suggests a potential application in treating inflammatory diseases .

Case Study 2: Another investigation focused on the cytotoxic effects of isoxazole carboxamide derivatives on various cancer cell lines. The results indicated that certain compounds led to a marked reduction in cell viability and induced apoptosis through G2/M phase arrest .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to isoxazole derivatives exhibit significant anticancer properties. The presence of the sulfonamide group in this compound may contribute to its ability to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. A study demonstrated that isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation factors .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Isoxazole derivatives have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. Molecular docking studies suggest that this compound could effectively bind to these enzymes, potentially leading to reduced inflammation .

Neurological Applications

There is growing interest in the neuroprotective effects of isoxazole compounds. The structure of this compound suggests it may modulate neurotransmitter systems or provide neuroprotection against oxidative stress. Preliminary studies indicate that related compounds can improve cognitive function and reduce neuroinflammation, making them candidates for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits COX and LOX enzymes
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized various isoxazole derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that compounds with structural similarities to 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide exhibited significant cytotoxicity, particularly against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity

A research article highlighted the synthesis of a series of sulfonamide-containing isoxazoles and their evaluation as COX inhibitors. The study found that certain derivatives demonstrated potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The following table summarizes structural attributes of the target compound and its closest analogs identified in the evidence:

Compound Identifier Core Structure Substituents/Modifications Sulfonyl Group Heterocyclic Moieties Potential Implications
Target Compound Isoxazole 2-Chlorophenyl, methyl, sulfonyl-linked piperidinyl-pyridine Yes Isoxazole, pyridine, piperidine Enhanced solubility due to sulfonyl; pyridine may improve receptor affinity .
Isoxazole 2-Chloro-6-fluorophenyl, methyl, 1-methylpiperidin-4-yl No Isoxazole, piperidine Fluorine increases electronegativity, potentially boosting binding affinity.
Isoxazole 2-Chlorophenyl, methyl, direct 5-methylpyridin-2-yl attachment No Isoxazole, pyridine Absence of sulfonyl may increase lipophilicity and membrane permeability.
Isoxazole Phenyl, methyl, sulfamoyl-linked pyrimidine Yes (sulfamoyl) Isoxazole, pyrimidine Pyrimidine’s additional nitrogen could enhance hydrogen-bonding capacity.
Piperidine Oxadiazole, trifluoromethylpyridine, cyanophenyl No Piperidine, oxadiazole, pyridine Oxadiazole may confer metabolic stability; trifluoromethyl improves bioavailability.

Detailed Analysis of Select Analogs

: 3-(2-Chloro-6-fluorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-1,2-oxazole-4-carboxamide
  • Structural Similarities : Shares the isoxazole core, chlorophenyl, and methyl groups.
  • 1-Methylpiperidinyl group: The methylated piperidine may reduce basicity, altering pharmacokinetic properties compared to the target compound’s pyridine-linked piperidine .
: 3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide
  • Structural Similarities : Retains the isoxazole core, 2-chlorophenyl, and methyl groups.
  • Key Differences :
    • Direct pyridinyl attachment : The absence of a sulfonyl bridge reduces polarity, which could favor blood-brain barrier penetration but decrease aqueous solubility.
    • 5-Methylpyridin-2-yl group : Methylation may shield the pyridine from metabolic oxidation, improving stability .
: 5-Methyl-N-(4-((4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenylisoxazole-4-carboxamide
  • Structural Similarities : Incorporates a sulfonamide linker and isoxazole core.
  • Key Differences :
    • Pyrimidine substituent : The dual nitrogen atoms in pyrimidine (vs. pyridine in the target compound) could enable additional hydrogen-bonding interactions with targets like kinases .

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